3-[(6,7-Dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid
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Overview
Description
3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound with the molecular formula C10H8Cl2N2O4S2 and a molecular weight of 355.2 g/mol. This compound belongs to the class of benzothiadiazine derivatives, which are known for their diverse biological and chemical properties .
Preparation Methods
The synthesis of 3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide involves several steps. One common method includes the reaction of 6,7-dichloro-2H-1,2,4-benzothiadiazine 1,1-dioxide with 3-mercaptopropionic acid under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete .
Chemical Reactions Analysis
3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to its biological effects . The compound’s structure allows it to bind to these targets and alter their function, which can result in antimicrobial or antifungal activity .
Comparison with Similar Compounds
3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is unique compared to other benzothiadiazine derivatives due to its specific substituents. Similar compounds include:
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Known for its fungicidal properties.
5,7-Dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide: Studied for its potential as an antimicrobial agent.
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties.
Properties
CAS No. |
124802-90-0 |
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Molecular Formula |
C10H8Cl2N2O4S2 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
3-[(6,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H8Cl2N2O4S2/c11-5-3-7-8(4-6(5)12)20(17,18)14-10(13-7)19-2-1-9(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16) |
InChI Key |
PMAPJEGNCXSGPZ-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)SCCC(=O)O |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)SCCC(=O)O |
Origin of Product |
United States |
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